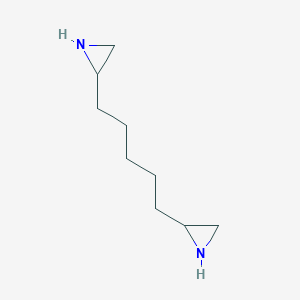

2,2'-Pentane-1,5-diyldiaziridine

Beschreibung

2,2'-Pentane-1,5-diyldiaziridine is a dimeric compound featuring two diaziridine rings connected by a pentane chain. Diaziridines are three-membered heterocycles containing two nitrogen atoms, known for their ring strain and reactivity, making them useful in crosslinking applications, photochemistry, and medicinal chemistry. The pentane spacer provides conformational flexibility, enabling interactions with biomolecules or coordination sites in metal complexes.

Eigenschaften

IUPAC Name |

2-[5-(aziridin-2-yl)pentyl]aziridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1(2-4-8-6-10-8)3-5-9-7-11-9/h8-11H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXJKFNECQJFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)CCCCCC2CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298547 | |

| Record name | 2,2'-pentane-1,5-diyldiaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28695-53-6 | |

| Record name | NSC124130 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-pentane-1,5-diyldiaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2,2’-Pentane-1,5-diyldiaziridine typically involves the reaction of 2,2-disubstituted 4-cyanobutanals with excess ammonia over acidic heterogeneous catalysts at temperatures ranging from 20 to 150°C and pressures of 15 to 500 bar. The reaction products are then hydrogenated with excess hydrogen in the presence of cobalt-, nickel-, ruthenium-, or other noble metal-containing catalysts at temperatures of 60 to 150°C and pressures of 50 to 500 bar .

Industrial Production Methods: Industrial production of 2,2’-Pentane-1,5-diyldiaziridine follows similar synthetic routes but on a larger scale, ensuring the use of high-pressure reactors and continuous flow systems to maintain the required reaction conditions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’-Pentane-1,5-diyldiaziridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding diazirines.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or platinum.

Substitution: Nucleophiles like halides, thiols, and amines under basic or acidic conditions.

Major Products:

Oxidation: Diazirines.

Reduction: Amines.

Substitution: Various substituted diaziridines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2’-Pentane-1,5-diyldiaziridine is utilized in several scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules and as a precursor for diazirine photoaffinity probes.

Biology: Used in the study of enzyme mechanisms and protein interactions through photoaffinity labeling.

Medicine: Investigated for its potential neurotropic activity and low toxicity.

Industry: Employed in the production of polymers and other advanced materials due to its unique reactivity.

Wirkmechanismus

The mechanism by which 2,2’-Pentane-1,5-diyldiaziridine exerts its effects involves the formation of highly reactive intermediates, such as carbenes, upon exposure to light or heat. These intermediates can then interact with various molecular targets, including proteins and nucleic acids, leading to covalent modifications and functional changes .

Vergleich Mit ähnlichen Verbindungen

2,2′-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde

- Structure : A pentane chain bridges two benzaldehyde groups via oxygen atoms.

- Key Differences :

- Functional Groups : Oxygen ether linkages vs. diaziridine rings.

- Reactivity : The aldehyde groups enable nucleophilic additions (e.g., Schiff base formation), while diaziridines undergo ring-opening reactions under acidic or thermal conditions.

- Applications : Primarily used in crystal engineering and ligand synthesis due to its planar aromatic moieties .

Data :

Property 2,2'-Pentane-1,5-diyldiaziridine 2,2′-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde Molecular Formula C₅H₁₀N₄ C₁₉H₂₀O₄ Functional Groups Diaziridine rings Benzaldehyde, ether Common Applications Crosslinking, photochemistry Crystal structure studies, ligand design

1,5-Bis(pyridin-2-yl disulfanyl)pentane

- Structure : A pentane chain linked to two pyridyl disulfide groups.

- Key Differences :

- Functional Groups : Disulfide bonds vs. diaziridine rings.

- Reactivity : Disulfides undergo reductive cleavage (e.g., in biological systems), enabling dynamic bond formation, whereas diaziridines are more stable but reactive under specific conditions.

- Applications : Used in RNA functionalization and drug conjugation due to reversible disulfide chemistry .

- Data: Property 2,2'-Pentane-1,5-diyldiaziridine 1,5-Bis(pyridin-2-yl disulfanyl)pentane Molecular Weight ~138.17 g/mol ~328.46 g/mol Stability Moderate (ring strain) Labile (disulfide cleavage) Biological Relevance Limited data High (drug delivery systems)

Pentane-1,5-diol

- Structure : A linear diol with hydroxyl groups at both ends of a pentane chain.

- Key Differences :

- Functional Groups : Hydroxyl groups vs. diaziridine rings.

- Physicochemical Properties : High hydrophilicity (logP ~0.5) compared to the more hydrophobic diaziridine derivative.

- Applications : Widely studied as a percutaneous absorption enhancer in dermatology, improving drug delivery through the skin .

- Data: Property 2,2'-Pentane-1,5-diyldiaziridine Pentane-1,5-diol Solubility Likely low in water Highly water-soluble Bioactivity Potential crosslinking agent Penetration enhancer, antimicrobial

1,5-Diiodopentane

- Structure : A pentane chain with terminal iodine atoms.

- Key Differences :

- Functional Groups : Iodo substituents vs. diaziridine rings.

- Reactivity : Iodine atoms participate in nucleophilic substitutions (e.g., SN2 reactions), whereas diaziridines may undergo photolytic or thermal decomposition.

- Applications : Intermediate in organic synthesis, particularly for alkylation reactions .

Data :

Property 2,2'-Pentane-1,5-diyldiaziridine 1,5-Diiodopentane Molecular Weight ~138.17 g/mol 323.94 g/mol Reactivity Profile Ring-opening reactions Halogen-based substitutions

Research Findings and Implications

- Flexibility vs. Rigidity : The pentane spacer in 2,2'-Pentane-1,5-diyldiaziridine allows for conformational adaptability, contrasting with rigid aromatic bridges in analogs like 2,2′-[pentane-1,5-diylbis(oxy)]dibenzaldehyde. This flexibility may enhance its utility in forming supramolecular assemblies or metal complexes .

- Dermal Applications : While pentane-1,5-diol excels as a penetration enhancer, 2,2'-Pentane-1,5-diyldiaziridine’s reactive nitrogen centers could be leveraged for covalent skin-targeted drug conjugation, though toxicity profiles require further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.